

2-((Dimethylamino)methyl)cyclohexanone CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-((Dimethylamino)methyl)cyclohexanone
	<i>none</i>
Cat. No.:	B127425

[Get Quote](#)

An In-depth Technical Guide to **2-((Dimethylamino)methyl)cyclohexanone** (CAS: 15409-60-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Significance

2-((Dimethylamino)methyl)cyclohexanone, registered under CAS number 15409-60-6, is a bifunctional organic compound of considerable interest in the fields of organic synthesis and medicinal chemistry.^{[1][2][3]} Structurally, it is a derivative of cyclohexanone featuring a dimethylaminomethyl substituent at the alpha position, classifying it as a Mannich base.^{[1][4]} This arrangement of a ketone and a tertiary amine within the same molecule imparts versatile reactivity, making it a valuable synthetic building block.^[1]

Its most prominent and well-documented role is as a pivotal intermediate in the synthesis of the centrally acting analgesic drug (\pm)-Tramadol.^{[1][4][5]} The synthesis of Tramadol from this precursor is a classic application of the Grignard reaction, highlighting the compound's importance in accessing complex pharmaceutical targets.^[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, grounded in established scientific literature and protocols.

Physicochemical and Spectroscopic Properties

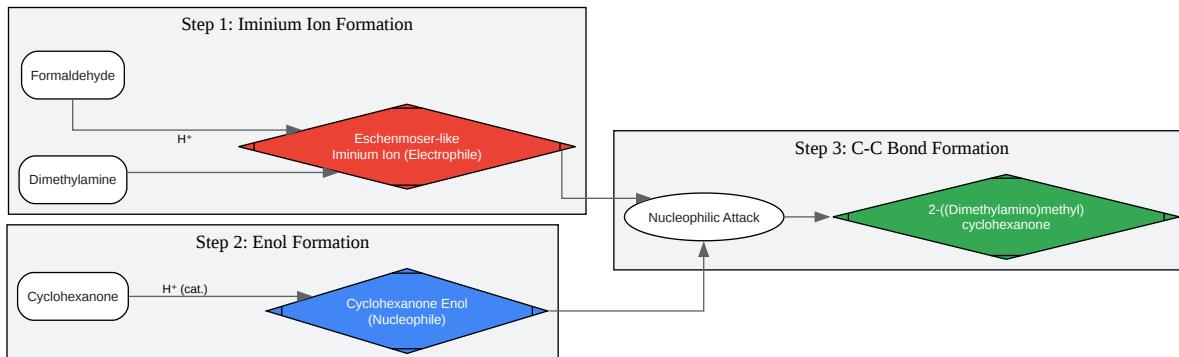
The fundamental properties of **2-((Dimethylamino)methyl)cyclohexanone** are crucial for its application in synthesis, dictating reaction conditions, purification strategies, and storage.

Physicochemical Data

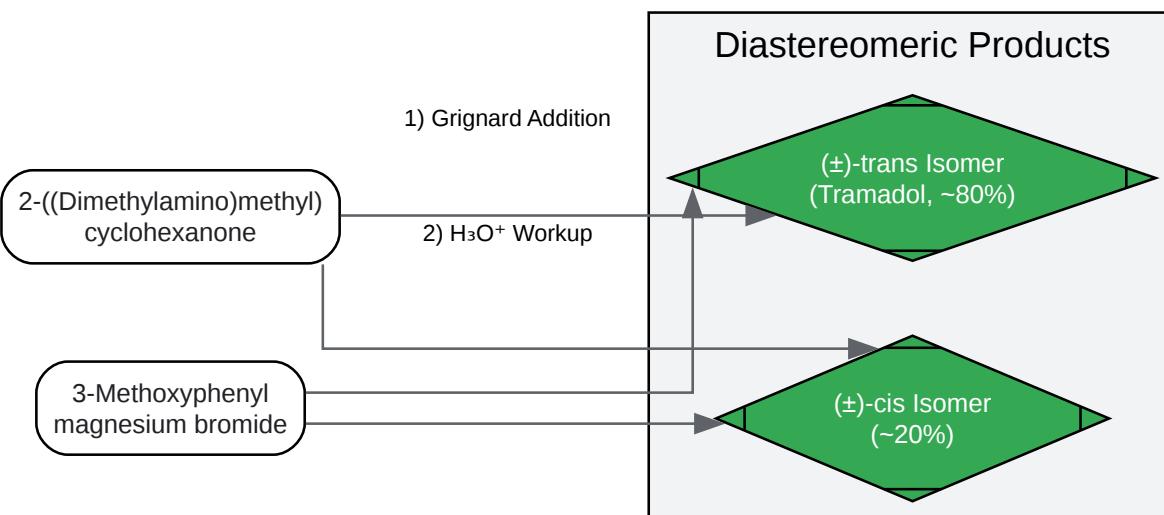
Property	Value	Source(s)
CAS Number	15409-60-6	[1] [2] [3] [6]
Molecular Formula	C ₉ H ₁₇ NO	[2] [3] [6]
Molecular Weight	155.24 g/mol	[1] [2] [3]
Appearance	Colorless transparent liquid	[2]
Boiling Point	222.3 °C at 760 mmHg	[2]
Density	0.944 g/cm ³	[2]
Flash Point	70.2 °C	[2]
Refractive Index	1.606	[2]
IUPAC Name	2-[(dimethylamino)methyl]cyclohexan-1-one	[3]
InChI Key	QDHLEFBGUGHCL-UHFFFAOYSA-N	[1] [6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.


Technique	Key Data Points & Interpretation	Source(s)
Infrared (IR)	~1698 cm ⁻¹ : Strong C=O stretch, characteristic of a ketone.	[7]
¹³ C NMR	~209.6 ppm: C-1 (ketone carbonyl). ~56.8 ppm: C-7 (methylene of the aminomethyl group). ~46.7 ppm: C-2 (methine at the substitution site). ~42.3, 41.8 ppm: Methyl carbons of the dimethylamino group. (Data for hydrochloride salt in CDCl ₃)	[7]
Mass Spec (MS)	m/z 155: Molecular Ion [M] ⁺ .	[8][9]

Synthesis: The Mannich Reaction


The primary and most efficient route to **2-((Dimethylamino)methyl)cyclohexanone** is the Mannich reaction, a cornerstone of carbon-carbon bond formation that involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[1][10]

Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism. The causality behind this pathway lies in the sequential formation of electrophilic and nucleophilic species. First, an electrophilic iminium ion is generated from the amine and aldehyde. Concurrently, the ketone is converted to its nucleophilic enol form. The final step is the C-C bond-forming reaction between these two intermediates.

Grignard Reaction for Tramadol Synthesis

[Click to download full resolution via product page](#)

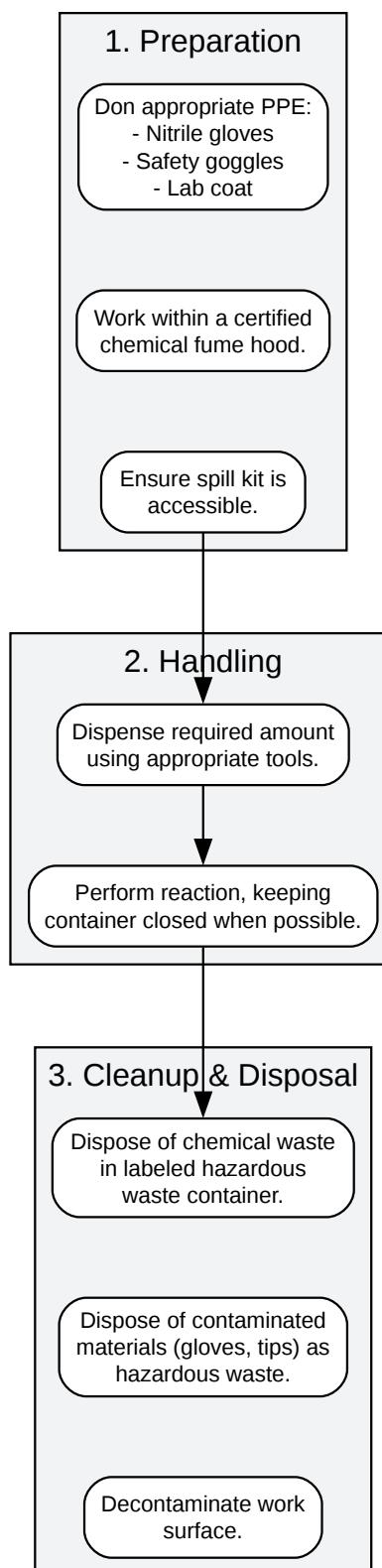
Caption: Synthesis of Tramadol diastereomers via Grignard reaction.

This reaction is diastereoselective, typically yielding an ~80:20 mixture of the (\pm)-trans and (\pm)-cis isomers, respectively. [1] The trans-isomer is the therapeutically active component known as

Tramadol. [5]The stereochemical outcome is influenced by steric factors during the nucleophilic attack on the ketone.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount. **2-((Dimethylamino)methyl)cyclohexanone** possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.


GHS Hazard Profile

[3]

- Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful)
- Signal Word: Danger
- Hazard Statements:
 - H226: Flammable liquid and vapor.
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.

Safe Handling Workflow

A self-validating protocol for handling this chemical involves a strict sequence of preparation, execution, and cleanup to minimize exposure risk.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of the compound.

- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, under refrigeration at 2-8°C. [\[2\]](#)* Disposal: All waste, including empty containers which may retain residue, must be treated as hazardous and disposed of in accordance with institutional and local environmental regulations. [\[11\]](#)

Conclusion

2-((Dimethylamino)methyl)cyclohexanone is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis via the robust Mannich reaction, combined with the strategic reactivity of its dual functional groups, solidifies its status as a critical precursor in the pharmaceutical industry, most notably for the production of Tramadol. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.

References

- LookChem. **2-((Dimethylamino)methyl)cyclohexanone**. [\[Link\]](#)
- oc-praktikum.de. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [\[Link\]](#)
- PrepChem.com. Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. [\[Link\]](#)
- PubChem. **2-((Dimethylamino)methyl)cyclohexanone** | C9H17NO | CID 85838. [\[Link\]](#)
- NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]-. [\[Link\]](#)
- ChemBK. 2-dimethylamino methyl cyclohexanone hydrochloride. [\[Link\]](#)
- AdiChemistry.
- Google Patents. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl-1-(3-methoxyphenyl)-cyclohexanol and its salts.
- NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]- Mass Spectrum. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-((Dimethylamino)methyl)cyclohexanone | lookchem [lookchem.com]
- 3. 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 [smolecule.com]
- 5. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxyphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 6. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-((Dimethylamino)methyl)cyclohexanone CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127425#2-dimethylamino-methyl-cyclohexanone-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com